Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

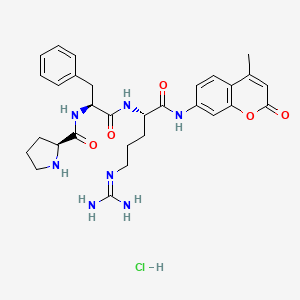

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride is a synthetic tripeptide derivative covalently linked to the fluorogenic 4-methylcoumarin moiety. Its systematic IUPAC name is (2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide hydrochloride . The molecular formula is C₃₀H₃₈ClN₇O₅ , with a molecular weight of 612.1 g/mol . The compound’s structure integrates a tripeptide backbone (Pro-Phe-Arg) and a 7-amido-4-methylcoumarin group, where the coumarin acts as a fluorogenic reporter upon enzymatic cleavage.

Key structural features include:

- Proline (Pro) : A cyclic secondary amine at the N-terminus.

- Phenylalanine (Phe) : An aromatic side chain contributing to hydrophobicity.

- Arginine (Arg) : A positively charged guanidinium group at the C-terminus.

- 4-Methylcoumarin : A bicyclic benzopyrone derivative with a methyl group at position 4 and an amide linkage at position 7.

The hydrochloride salt form enhances solubility in aqueous buffers, critical for enzymatic assays.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for this compound remain unpublished, related coumarin-peptide conjugates exhibit planar coumarin cores and extended peptide conformations. For example, the crystal structure of 7-amino-4-methylcoumarin (AMC) reveals a nearly flat benzopyrone ring system with a dihedral angle of 2.8° between the benzene and pyrone rings. Computational molecular dynamics simulations of analogous substrates (e.g., Z-Phe-Arg-AMC) suggest that the tripeptide adopts a β-strand-like conformation in aqueous solution, stabilized by intramolecular hydrogen bonds between the Arg guanidinium and Pro carbonyl groups.

Key conformational insights:

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for this compound (DMSO-d₆) reveal characteristic signals:

- Coumarin moiety : A singlet at δ 6.34 ppm (H-3) and a doublet at δ 7.61 ppm (H-5).

- Proline : Pyrrolidine protons appear as multiplets between δ 1.15–3.86 ppm .

- Phenylalanine : Aromatic protons resonate as a multiplet at δ 7.33–7.44 ppm .

- Arginine : Guanidinium protons show broad signals near δ 8.84 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra (ATR mode) display key vibrational modes:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorbance at 325 nm (ε = 10,520 L·mol⁻¹·cm⁻¹) due to the coumarin π→π* transition. Enzymatic cleavage releases free 7-amino-4-methylcoumarin, shifting λ~max~ to 350 nm (ε = 17,400 L·mol⁻¹·cm⁻¹).

| Spectral Feature | λ~max~ (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Intact substrate | 325 | 10,520 |

| Cleaved product (AMC) | 350 | 17,400 |

Tandem Mass Spectrometric Fragmentation Patterns

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of the protonated molecule ([M+H]⁺, m/z 613.2) reveals diagnostic fragments:

- Loss of HCl : m/z 577.2 ([M+H–HCl]⁺).

- Arg side-chain cleavage : m/z 432.1 ([M+H–Arg]⁺).

- Coumarin core : m/z 175.1 (C₁₀H₉NO₂⁺).

Fragmentation pathways align with analogous AMC-conjugated peptides:

- N-terminal Pro elimination : m/z 499.1.

- Phe-Arg amide bond cleavage : m/z 301.0.

| Observed Fragment | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 613.2 | Intact molecule |

| [M+H–HCl]⁺ | 577.2 | Deprotonated coumarin-peptide |

| [C₁₀H₉NO₂]⁺ | 175.1 | 7-Amino-4-methylcoumarin |

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFPUTDFLKFOBA-NYTZCTPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.

Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups are removed to yield the desired peptide.

Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.

Common Reagents and Conditions

Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.

Temperature: Reactions are typically carried out at 37°C.

Major Products

The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C30H37N7O7S · HCl

- Molecular Weight : 676.18 g/mol

- Structure : The compound features a 7-amido-4-methylcoumarin moiety that provides fluorescent properties essential for monitoring enzymatic reactions.

Enzyme Kinetics

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride serves as an effective substrate for studying the kinetics of various proteases, including thrombin and trypsin. The fluorescence generated upon cleavage of the substrate allows researchers to monitor enzyme activity quantitatively.

Key Studies :

- Thrombin Activity : Research has demonstrated that this compound can be used to measure thrombin activity in vitro, providing insights into coagulation processes .

- Fluorometric Assays : The release of 7-amido-4-methylcoumarin upon enzymatic cleavage can be measured using fluorometric techniques, allowing for real-time monitoring of protease activity .

Drug Development

The compound is instrumental in drug discovery, particularly in screening potential inhibitors of serine proteases. By assessing the inhibitory effects of various compounds on the enzymatic activity of proteases using this compound as a substrate, researchers can identify promising therapeutic agents.

Applications in Drug Development :

- Inhibition Studies : It has been utilized to evaluate the effectiveness of new drug candidates aimed at inhibiting thrombin and other related proteases .

- Therapeutic Targeting : Understanding the interactions between this substrate and protease inhibitors can lead to novel strategies for treating coagulation disorders .

Medical Research

In medical research, this compound is used to explore various physiological processes involving proteases. Its applications extend to studies on blood coagulation disorders and related pathologies.

Case Studies :

- Gut Microbiota Influence : A study involving germ-free mice demonstrated how gut microbiota could modulate host protease activity using this substrate, highlighting its role in gastrointestinal health .

- Cancer Research : The compound has been explored for its potential role in cancer biology by examining the activity of cathepsins and other proteases implicated in tumor invasion .

Mechanism of Action

The compound acts as a substrate for proteases. Upon enzymatic cleavage, the amide bond between arginine and 7-amido-4-methylcoumarin is broken, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be detected and measured, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, target enzymes, and applications of Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride and related compounds:

Key Differences and Research Findings

Specificity and Enzyme Targeting

- This compound: The tripeptide sequence enhances specificity for proteases requiring extended substrate recognition, such as thrombin or kallikreins.

- Z-L-Arg 7-amido-4-methylcoumarin hydrochloride: The Z-group protects the N-terminal arginine, reducing nonspecific cleavage and favoring trypsin-like enzymes. Used in studies comparing pancreatic vs. microbial trypsin activity .

- Tos-Gly-Pro-Arg-AMC · HCl: The Tosyl group on Gly increases resistance to nonspecific proteolysis, making it a gold standard for thrombin assays (e.g., in blood coagulation studies) .

Solubility and Stability

- Hydrochloride salts (e.g., Pro-Phe-Arg-AMC · HCl) generally exhibit superior aqueous solubility compared to trifluoroacetate derivatives (e.g., L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate) .

- CBZ-protected compounds (e.g., N-alpha-CBZ-Arg-Arg-AMC · HCl) show enhanced stability in long-term storage but may require organic solvents for dissolution .

Biological Activity

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride (Phe-Arg-AMC) is a fluorogenic substrate widely utilized in biochemical assays to study proteolytic enzymes. Its biological activity is primarily associated with its role as a substrate for various proteases, including kallikreins and cathepsins, which are critical in numerous physiological and pathological processes.

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 395.45 g/mol

- CAS Number : 65147-22-0

Phe-Arg-AMC is designed to release the fluorescent moiety 7-amido-4-methylcoumarin (AMC) upon enzymatic cleavage by specific proteases. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity in real-time.

Applications in Research

- Kallikrein Activity Measurement : Phe-Arg-AMC has been employed as a substrate to measure the activity of kallikreins, which are serine proteases involved in blood pressure regulation and inflammation. Studies have demonstrated its efficacy in kinetic experiments to evaluate the enzymatic activity of factor XII and plasma kallikrein .

- Protease Inhibition Studies : The compound has been utilized in assays to determine the selectivity of cathepsin inhibitors against various proteases. For instance, it was used to assess the effectiveness of cathepsin A inhibitors, providing insights into the inhibition mechanisms and potential therapeutic applications .

- Enzymatic Activity in Pathogens : Research has shown that Phe-Arg-AMC can be used to study aminopeptidases from pathogens like Borrelia burgdorferi, the causative agent of Lyme disease. The enzyme responsible for hydrolyzing this substrate was identified as a putative aminopeptidase II, highlighting its role in microbial pathogenesis .

Enzymatic Activity Assays

A study conducted on the enzymatic activity of B. burgdorferi utilized Phe-Arg-AMC to demonstrate that only specific fluorogenic substrates were hydrolyzed by the enzyme extracts from the bacteria. The calculated specific enzymatic activity was found to be 1,126 ± 108 mU/mg, indicating a robust proteolytic capability that is not membrane-associated .

Inhibition Patterns

Inhibitory studies using Phe-Arg-AMC have revealed significant insights into protease regulation. For example, various inhibitors such as EDTA and phenanthroline were tested for their effects on enzyme activity, providing a detailed understanding of the mechanisms through which proteases can be inhibited .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride to ensure stability?

The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis and degradation. This is critical for maintaining its fluorescence properties and reactivity in enzymatic assays. Storage in amber vials is advised to minimize light exposure, which can degrade the coumarin moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must wear PPE (gloves, lab coats, goggles) due to potential skin/eye irritation (H315, H319). In case of exposure:

Q. How is this compound validated for purity in enzymatic studies?

Analytical methods include:

- HPLC with fluorescence detection (λex/λem = 380/460 nm) to quantify the coumarin moiety.

- Chloride ion verification via reaction with silver nitrate (precipitate formation) .

- Mass spectrometry for molecular weight confirmation (theoretical m/z: ~664.19) .

Advanced Research Questions

Q. How can computational modeling improve reaction design for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions (solvent, temperature, catalysts) for derivatization. For example:

Q. What strategies resolve contradictions in enzymatic activity data when using this substrate?

Discrepancies may arise from:

- Fluorescence quenching by buffer components (e.g., detergents). Mitigate by testing alternative buffers (Tris vs. HEPES).

- Protease specificity : Validate using knockout enzymes or competitive inhibitors.

- Data normalization : Use internal standards (e.g., non-cleavable coumarin analogs) to control for instrument variability .

Q. How to design a high-throughput assay using this compound for protease screening?

- Microplate setup : Use black-walled plates to enhance fluorescence signal-to-noise ratios.

- Kinetic parameters : Optimize substrate concentration (e.g., 10–100 µM) to stay below Km for linear kinetics.

- Automation : Integrate robotic liquid handlers for rapid dispensing and time-resolved fluorescence detection .

Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.